molecular formula C20H20N4O9 B3067321 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide CAS No. 102816-25-1

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide

Cat. No.: B3067321
CAS No.: 102816-25-1
M. Wt: 460.4 g/mol
InChI Key: UJSZDYIUFXNQKN-UHFFFAOYSA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide typically involves the protection of hydroxyl groups on glucose, followed by the introduction of the azide group. The process begins with the tri-O-acetylation of D-glucose, which is then reacted with phthalimide to form the phthalimido derivative. Finally, the azide group is introduced using sodium azide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same steps of protection, phthalimide introduction, and azide formation, but with optimized reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group.

    Hydrogen and Catalyst: Used for reducing the azide group to an amine.

    Acidic or Basic Conditions: Used for hydrolyzing the acetyl groups.

Major Products Formed

Scientific Research Applications

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is widely used in scientific research, particularly in glycobiology. Its applications include:

    Carbohydrate Chemistry: Studying the structure and function of carbohydrates.

    Enzymology: Investigating the enzymes involved in glycan formation and degradation.

    Protein-Glycan Recognition: Understanding how proteins recognize and interact with glycans.

    Biomedical Research: Exploring the role of glycans in health and disease.

    Biotechnology: Developing glycan-based technologies and therapeutics.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl Azide: Similar structure but different stereochemistry.

    3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose: Lacks the phthalimido group.

    2-Acetamido-2-deoxy-alpha-D-glucopyranosyl chloride 3,4,6-triacetate: Contains a chloride group instead of an azide .

Uniqueness

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is unique due to its combination of acetyl, azide, and phthalimido groups, which make it a versatile reagent in glycobiology research. Its ability to undergo various chemical reactions and participate in click chemistry makes it valuable for studying glycan interactions and modifications .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSZDYIUFXNQKN-ZKXLYKBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117176
Record name α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102816-25-1
Record name α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102816-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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